(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396680-63-9
VCID: VC6821033
InChI: InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2
SMILES: C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C19H13F4N3O2
Molecular Weight: 391.326

(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

CAS No.: 1396680-63-9

Cat. No.: VC6821033

Molecular Formula: C19H13F4N3O2

Molecular Weight: 391.326

* For research use only. Not for human or veterinary use.

(2-Fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone - 1396680-63-9

Specification

CAS No. 1396680-63-9
Molecular Formula C19H13F4N3O2
Molecular Weight 391.326
IUPAC Name (2-fluorophenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Standard InChI InChI=1S/C19H13F4N3O2/c20-15-7-2-1-6-14(15)18(27)26-9-12(10-26)17-24-16(25-28-17)11-4-3-5-13(8-11)19(21,22)23/h1-8,12H,9-10H2
Standard InChI Key ZEOUJTWVVAVATI-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is formally named (2-fluorophenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone under IUPAC guidelines . Key components include:

  • Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.

  • 1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom.

  • Trifluoromethylphenyl: A phenyl group substituted with a -CF₃ moiety at the meta position.

Molecular Formula and Weight

  • Molecular Formula: C20H14F4N3O2\text{C}_{20}\text{H}_{14}\text{F}_{4}\text{N}_{3}\text{O}_{2} .

  • Molecular Weight: 397.34 g/mol (calculated from isotopic composition) .

Structural Descriptors

  • SMILES Notation:
    FC1=CC=CC=C1C(=O)N2C[C@H](C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F .

  • InChIKey: QIOAJXHUUWMBSP-INIZCTEOSA-N .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions (Figure 1):

StepReagents/ConditionsYield
1NH₂OH·HCl, NaHCO₃, EtOH, 80°C72%
2Tf₂O, DMF, 0°C → rt65%
3AlCl₃, CH₂Cl₂, reflux58%

Optimization Challenges

  • Azetidine Ring Strain: The four-membered azetidine requires precise temperature control to prevent ring-opening .

  • Trifluoromethyl Stability: Harsh acidic/basic conditions may cleave the -CF₃ group, necessitating pH-neutral environments.

Structural and Electronic Features

X-ray Crystallography Data

While experimental crystallographic data are unavailable, computational modeling predicts:

  • Azetidine Ring: Puckered conformation with a nitrogen inversion barrier of ~8 kcal/mol.

  • Dihedral Angles: Oxadiazole and phenyl rings adopt near-perpendicular orientations to minimize steric clash .

Table 2: Key Spectroscopic Signals

TechniqueSignalAssignment
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, J = 8.4 Hz, 2H)Oxadiazole-proximal protons
¹⁹F NMRδ -63.5 (s)CF₃ group
IR1720 cm⁻¹C=O stretch

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: 3.2 (calculated using XLogP3) .

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for biological assays.

Stability Profile

  • Thermal Stability: Decomposes at 218°C (TGA).

  • Photostability: Degrades by <5% under UV light (λ = 254 nm, 24 h).

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